

Check Availability & Pricing

The Antifungal Spectrum of Bromochlorosalicylanilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Multifungin	
Cat. No.:	B1228054	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the antifungal properties of bromochlorosalicylanilide, a halogenated salicylanilide. While specific quantitative data for bromochlorosalicylanilide is limited in publicly accessible literature, this document synthesizes available information on its activity and that of structurally similar salicylanilides. It also outlines the standard experimental protocols for assessing antifungal efficacy and illustrates the proposed mechanism of action.

Antifungal Spectrum of Activity

Salicylanilides as a class have demonstrated a broad spectrum of antifungal activity, with filamentous fungi (molds) generally showing higher susceptibility than yeasts.[1][2] Data for close structural analogs of bromochlorosalicylanilide, such as other halogenated salicylanilides, indicate potent in vitro efficacy against various fungal species.

Quantitative Data on Salicylanilide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) data available for various salicylanilide derivatives against a range of fungal pathogens. It is important to note that these values are for structurally related compounds and serve as a proxy for the expected activity of bromochlorosalicylanilide.



Fungal Species	Compound	MIC Range (μmol/L)	Reference
Yeasts			
Candida spp.	Salicylanilide Derivatives	≥ 1.95	[1][3]
Candida albicans	Salicylanilide Derivatives	≥ 15.63	[2]
Candida tropicalis	Salicylanilide Derivatives	≥ 15.63	[2]
Candida krusei	Salicylanilide Derivatives	≥ 15.63	[2]
Candida glabrata	Salicylanilide Derivatives	≥ 15.63	[2]
Trichosporon asahii	Salicylanilide Derivatives	≥ 15.63	[2]
Filamentous Fungi (Molds)			
Various Molds	Salicylanilide Derivatives	≥ 0.49	[1][3]
Aspergillus fumigatus	Salicylanilide Derivatives	≥ 3.91	[2]
Absidia corymbifera	Salicylanilide Derivatives	≥ 3.91	[2]
Trichophyton mentagrophytes	Salicylanilide Derivatives	≥ 3.91	[2]
Trichophyton mentagrophytes	Salicylanilide Acetates	0.49 - 31.25 (μg/mL)	[4]
Microsporum gypseum	Salicylanilide Derivatives	≥ 3.91	[2]



Note: The most active salicylanilide identified in one study was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, an isomer of bromochlorosalicylanilide, which exhibited an MIC of \geq 0.49 μ mol/L against molds and \geq 1.95 μ mol/L against yeasts.[1][3]

Experimental Protocols

The in vitro antifungal activity of salicylanilide compounds is typically determined using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing (CLSI M27-A3/M38-A2)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

- 1. Preparation of Antifungal Agent:
- Bromochlorosalicylanilide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial twofold dilutions of the stock solution are prepared in 96-well microtiter plates using RPMI 1640 medium buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).
- 2. Inoculum Preparation:
- Yeasts (e.g., Candida spp.): Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
- Filamentous Fungi (e.g., Aspergillus spp., Trichophyton spp.): A conidial suspension is prepared by washing the surface of a mature fungal culture with sterile saline. The conidia are counted using a hemocytometer, and the suspension is diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5][6]
- 3. Incubation:





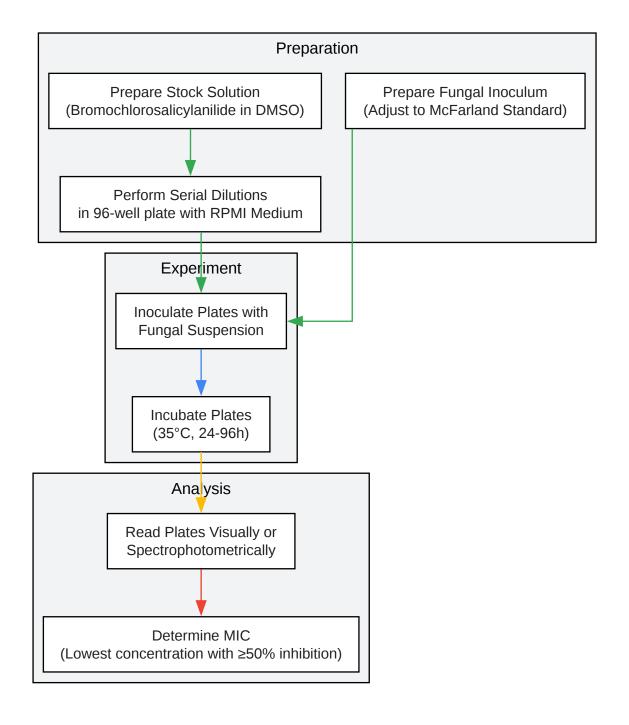


- The inoculated microtiter plates are incubated at 35°C.
- Incubation times vary by organism: typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi, or until sufficient growth is observed in the growth control well (drug-free).
 [6]

4. MIC Determination:

The MIC is defined as the lowest concentration of the antifungal agent that causes a
significant inhibition (typically ≥50% for fungistatic agents or 100% for fungicidal agents) of
visible growth compared to the growth control well.[5] The endpoint is determined visually or
by using a spectrophotometric plate reader.





Click to download full resolution via product page

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Mechanism of Action

The primary antifungal mechanism of salicylanilides, including bromochlorosalicylanilide, is believed to be the disruption of mitochondrial function. These compounds act as protonophores, uncoupling oxidative phosphorylation.[3][7][8]





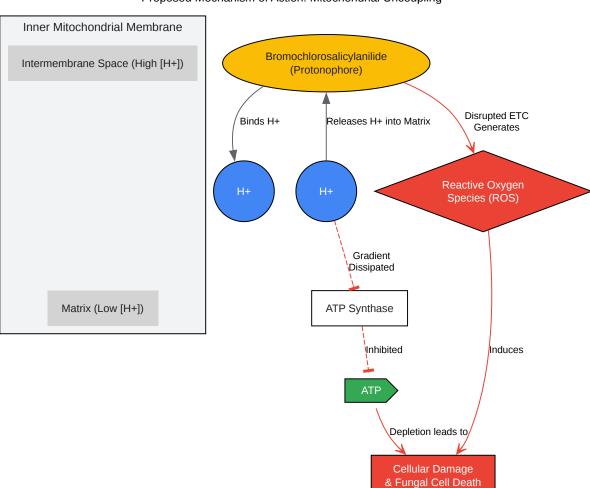


This process involves:

- Proton Shuttling: The phenolic hydroxyl group of the salicylanilide molecule can be deprotonated in the mitochondrial intermembrane space. The resulting lipophilic anion diffuses across the inner mitochondrial membrane.
- Disruption of Proton Gradient: Inside the mitochondrial matrix, which has a higher pH, the anion becomes protonated again, releasing a proton. This shuttling of protons dissipates the crucial proton gradient that drives ATP synthesis.
- ATP Depletion: The collapse of the proton motive force inhibits the activity of ATP synthase, leading to a severe depletion of cellular ATP.
- Oxidative Stress: The disruption of the electron transport chain can also lead to the formation of reactive oxygen species (ROS), causing further cellular damage.

This multi-faceted mitochondrial attack results in the arrest of fungal growth and, ultimately, cell death.[7][8]





Proposed Mechanism of Action: Mitochondrial Uncoupling

Click to download full resolution via product page

Proposed mitochondrial uncoupling mechanism of salicylanilides.

Conclusion

Bromochlorosalicylanilide is a member of the salicylanilide class of compounds which exhibit significant antifungal activity, particularly against molds. While comprehensive MIC data for this



specific molecule is not readily available, the information from closely related analogs suggests a potent effect. The primary mechanism of action is the disruption of the mitochondrial proton gradient, leading to ATP depletion and oxidative stress. Standardized broth microdilution assays are the recommended method for quantitatively assessing its in vitro efficacy. Further research is warranted to fully elucidate the antifungal spectrum and clinical potential of bromochlorosalicylanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid -PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromochlorosalicylanilide Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Antifungal Spectrum of Bromochlorosalicylanilide: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1228054#bromochlorosalicylanilide-antifungal-spectrum-of-activity]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com